molecular formula C12H9BrN2O B1418573 N-(6-bromopyridin-2-yl)benzamide CAS No. 1153903-18-4

N-(6-bromopyridin-2-yl)benzamide

Cat. No. B1418573
M. Wt: 277.12 g/mol
InChI Key: BSTNXGYMLYOSPA-UHFFFAOYSA-N
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Description

“N-(6-bromopyridin-2-yl)benzamide” is a chemical compound with the CAS Number: 1153903-18-4 . It has a molecular weight of 277.12 and is typically in the form of a powder .


Molecular Structure Analysis

The IUPAC name for this compound is N-(6-bromo-2-pyridinyl)benzamide . Its InChI Code is 1S/C12H9BrN2O/c13-10-7-4-8-11(14-10)15-12(16)9-5-2-1-3-6-9/h1-8H,(H,14,15,16) .


Physical And Chemical Properties Analysis

“N-(6-bromopyridin-2-yl)benzamide” is a powder with a melting point of 85-87°C .

Scientific Research Applications

  • Specific Scientific Field : Medicinal Chemistry, Pharmacology .
  • Summary of the Application : “N-(6-bromopyridin-2-yl)benzamide” derivatives have been designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . These compounds are being researched as potential anti-tubercular agents .
  • Methods of Application or Experimental Procedures : A series of novel substituted “N-(6-bromopyridin-2-yl)benzamide” derivatives were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
  • Results or Outcomes : Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM . Five of the most active compounds were found to be more active with IC 90s ranging from 3.73 to 4.00 μM and one compound showed an IC 90 of 40.32 μM . Moreover, these compounds were found to be non-toxic to human cells .

properties

IUPAC Name

N-(6-bromopyridin-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN2O/c13-10-7-4-8-11(14-10)15-12(16)9-5-2-1-3-6-9/h1-8H,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSTNXGYMLYOSPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-bromopyridin-2-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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